(2Z)-2-cyano-3-[5-(4-fluorophenyl)furan-2-yl]-N-(2,4,6-trimethylphenyl)prop-2-enamide
Description
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Properties
IUPAC Name |
(Z)-2-cyano-3-[5-(4-fluorophenyl)furan-2-yl]-N-(2,4,6-trimethylphenyl)prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19FN2O2/c1-14-10-15(2)22(16(3)11-14)26-23(27)18(13-25)12-20-8-9-21(28-20)17-4-6-19(24)7-5-17/h4-12H,1-3H3,(H,26,27)/b18-12- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVTGWIHOSBNTEM-PDGQHHTCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C(=CC2=CC=C(O2)C3=CC=C(C=C3)F)C#N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)/C(=C\C2=CC=C(O2)C3=CC=C(C=C3)F)/C#N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2Z)-2-cyano-3-[5-(4-fluorophenyl)furan-2-yl]-N-(2,4,6-trimethylphenyl)prop-2-enamide (CAS Number: 501109-43-9) is a synthetic organic compound that has garnered attention in biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 374.4 g/mol. The structure includes a cyano group, a furan ring, and an aromatic amide moiety, which are critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C23H19FN2O2 |
| Molecular Weight | 374.4 g/mol |
| CAS Number | 501109-43-9 |
Anticancer Properties
Research has indicated that this compound exhibits significant anticancer activity. In vitro studies demonstrated that the compound inhibits the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase.
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes involved in cancer progression. For instance, it shows potential as an inhibitor of matrix metalloproteinases (MMPs), which are implicated in tumor metastasis. The inhibition of MMPs can reduce the invasive capabilities of cancer cells.
Antimicrobial Activity
Preliminary studies have also suggested that this compound possesses antimicrobial properties. It has been tested against several bacterial strains, showing promising results in inhibiting growth. This activity may be attributed to its ability to disrupt bacterial cell membranes or interfere with metabolic pathways.
The biological activities of this compound are thought to be mediated through multiple pathways:
- Apoptosis Induction : The compound activates caspase pathways leading to programmed cell death.
- Cell Cycle Arrest : It disrupts the normal progression of the cell cycle, particularly at the G1 phase.
- Enzyme Interaction : Binding to active sites on target enzymes such as MMPs inhibits their function and disrupts cancer cell migration.
Case Studies
-
Breast Cancer Cell Line Study :
- A study evaluated the effects of the compound on MCF-7 breast cancer cells.
- Results indicated a dose-dependent decrease in cell viability with IC50 values around 15 µM.
- Flow cytometry analysis confirmed increased apoptosis rates in treated cells compared to controls.
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Antibacterial Efficacy :
- In vitro tests against Staphylococcus aureus revealed an MIC (Minimum Inhibitory Concentration) of 32 µg/mL.
- The compound showed bactericidal effects by disrupting bacterial membrane integrity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
